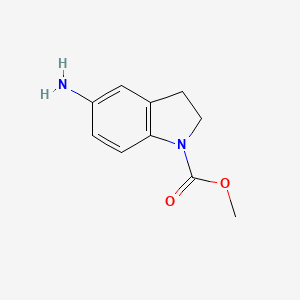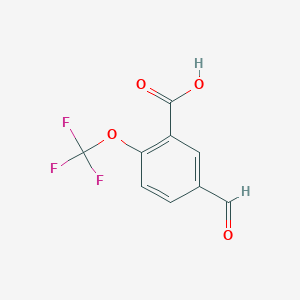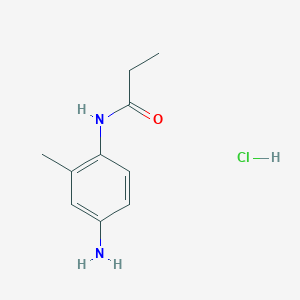
N-(4-amino-2-methylphenyl)propanamide hydrochloride
説明
N-(4-amino-2-methylphenyl)propanamide hydrochloride is a chemical compound with the CAS Number: 1173263-75-6 . It has a molecular weight of 214.69 .
Molecular Structure Analysis
The IUPAC Name for this compound is N-(4-amino-2-methylphenyl)propanamide hydrochloride . The InChI Code is 1S/C10H14N2O.ClH/c1-3-10(13)12-9-5-4-8(11)6-7(9)2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Immunomodulatory and Antitumor Applications
FTY720 for Cancer Therapy : FTY720, a chemically related compound, has demonstrated preclinical antitumor efficacy in several cancer models, showcasing its potential for cancer therapy. Its mechanism includes activating sphingosine-1-phosphate receptors and possibly S1PR-independent pathways, indicating a complex interaction with cellular signaling pathways that could be explored for N-(4-amino-2-methylphenyl)propanamide hydrochloride in immunomodulatory contexts or antitumor applications (Li Zhang et al., 2013).
Analytical Methods for Food Safety
Detection Methods for Acrylamide in Processed Foods : Acrylamide, another structurally related compound, has been extensively studied for its occurrence in processed foods and the development of sensitive detection methods, including biosensors. Research on acrylamide could provide a framework for developing analytical techniques to detect or study N-(4-amino-2-methylphenyl)propanamide hydrochloride in various matrices (C. Pundir et al., 2019).
Environmental and Occupational Health
Occupational Exposure to Bisphenol A (BPA) : Studies on BPA, sharing some chemical similarities, highlight the importance of assessing occupational exposure to potentially hazardous compounds. Similar research could be conducted for N-(4-amino-2-methylphenyl)propanamide hydrochloride to evaluate its safety and impact on human health in occupational settings (E. Ribeiro et al., 2017).
Material Science and Nanotechnology
Xylan Derivatives and Their Application Potential : Research on the chemical modification of xylan, a biopolymer, to produce ethers and esters for various applications, including drug delivery systems and as additives, can be an inspiration for exploring N-(4-amino-2-methylphenyl)propanamide hydrochloride in material science and nanotechnology (K. Petzold-Welcke et al., 2014).
Antimicrobial Research
Antimicrobial Activity of Eugenol and Essential Oils : Eugenol, a component of essential oils, demonstrates broad-spectrum antimicrobial activity against various pathogens. Investigating N-(4-amino-2-methylphenyl)propanamide hydrochloride for similar antimicrobial properties could open new avenues in the search for novel antimicrobial agents (A. Marchese et al., 2017).
Safety And Hazards
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-3-10(13)12-9-5-4-8(11)6-7(9)2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJSTSSAIPIQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
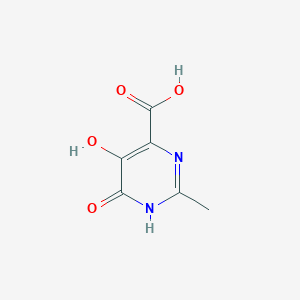
![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)
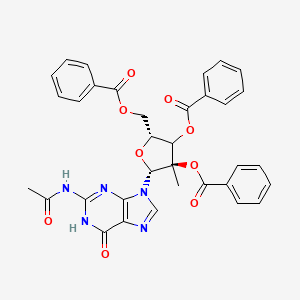




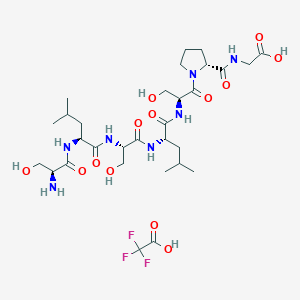
![N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1462131.png)
